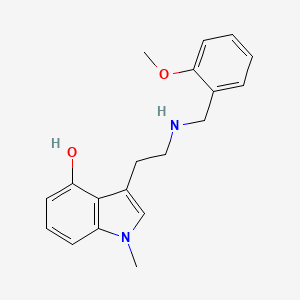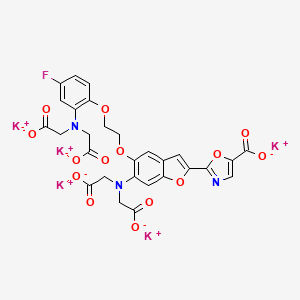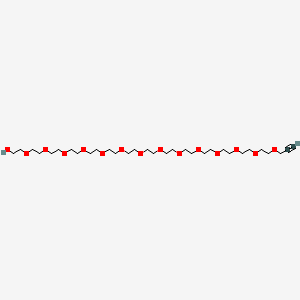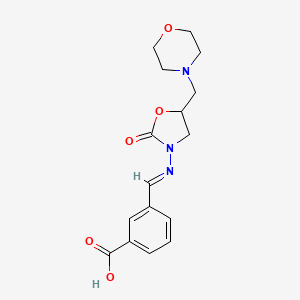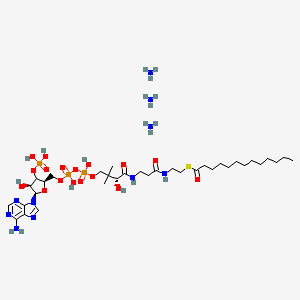
Tridecanoyl-CoA (triammonium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecanoyl-CoA (triammonium) is a coenzyme that plays a crucial role in the metabolism of fatty acids. It is an acyl-CoA with a C-13 fatty acid group as the acyl moiety. This compound is involved in various biochemical processes, including fatty acid elongation and energy production within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tridecanoyl-CoA (triammonium) typically involves the reaction of tridecanoic acid with coenzyme A in the presence of specific enzymes. The reaction conditions often require a controlled environment with precise pH and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Tridecanoyl-CoA (triammonium) involves biotechnological processes using microbial fermentation. Specific strains of yeast or bacteria are engineered to produce the compound in large quantities. The fermentation process is optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tridecanoyl-CoA (triammonium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the fatty acid moiety to a more oxidized state.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Specific functional groups in the molecule can be substituted with other groups under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various derivatives of Tridecanoyl-CoA, such as hydroxytridecanoic acid and other elongated fatty acids .
Applications De Recherche Scientifique
Tridecanoyl-CoA (triammonium) has a wide range of applications in scientific research:
Mécanisme D'action
Tridecanoyl-CoA (triammonium) exerts its effects by acting as a carrier of activated acyl groups within cells. It forms reversible thioester bonds with carbon chains of various lengths and structures. This compound is involved in the catabolism of nutrients within mitochondria and peroxisomes, generating energy and biosynthetic precursors . The molecular targets include enzymes involved in the tricarboxylic acid cycle and fatty acid oxidation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tridecanoic acid: A C-13 straight-chain saturated fatty acid.
2-hydroxytridecanoic acid: A hydroxylated derivative of tridecanoic acid.
13-hydroxytridecanoic acid: Another hydroxylated derivative.
Uniqueness
Tridecanoyl-CoA (triammonium) is unique due to its role as a coenzyme in fatty acid metabolism. Unlike its similar compounds, it acts as a carrier of activated acyl groups, facilitating various biochemical processes within cells .
Propriétés
Formule moléculaire |
C34H69N10O17P3S |
|---|---|
Poids moléculaire |
1015.0 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane |
InChI |
InChI=1S/C34H60N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-25(43)62-18-17-36-24(42)15-16-37-32(46)29(45)34(2,3)20-55-61(52,53)58-60(50,51)54-19-23-28(57-59(47,48)49)27(44)33(56-23)41-22-40-26-30(35)38-21-39-31(26)41;;;/h21-23,27-29,33,44-45H,4-20H2,1-3H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49);3*1H3/t23-,27+,28?,29+,33-;;;/m1.../s1 |
Clé InChI |
IXHJKWLEDAAKSH-CHEVSFOOSA-N |
SMILES isomérique |
CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
SMILES canonique |
CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


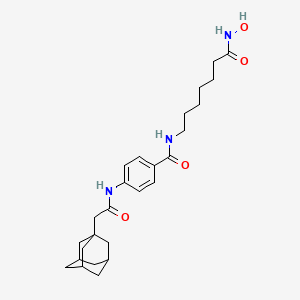
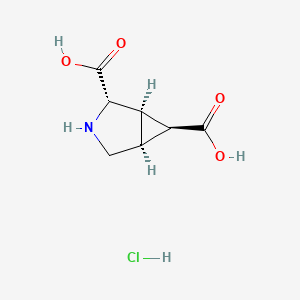
![(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione](/img/structure/B12382186.png)

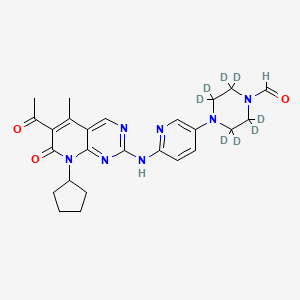
![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)
![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)
